4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinolinone derivative, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with suitable aldehydes and ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the quinolinone ring.
Industrial Production Methods
Industrial production of quinolinone derivatives often involves large-scale organic synthesis techniques. These methods may include batch or continuous flow processes, utilizing high-pressure reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinolinone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound of quinolinone, known for its antimalarial properties.
4-hydroxyquinoline: A derivative with similar biological activities.
2-methylquinoline: Another quinoline derivative with diverse applications.
Uniqueness
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinolinone derivatives.
Properties
CAS No. |
65740-49-0 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)10(14)8(6-13)11(12)15/h2-6,14H,1H3 |
InChI Key |
VMDBJBQFGBVZKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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